3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Purity Quality Control Procurement

3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester (CAS 21736-07-2) is a synthetic organic building block classified as a cyclopentane derivative featuring a 3-hydroxy substitution and geminal diethyl ester functionalities at the 1,1-position. It is a viscous liquid with a molecular weight of 230.26 g/mol and the formula C₁₁H₁₈O₅, characterized by a calculated LogP of 0.64, indicating moderate lipophilicity suitable for organic phase reactions.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 21736-07-2
Cat. No. B1342618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester
CAS21736-07-2
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC(C1)O)C(=O)OCC
InChIInChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3
InChIKeyMLOZQIXOIZCXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxycyclopentane-1,1-dicarboxylic Acid Diethyl Ester: Technical Grade Specifications and Physicochemical Profile for Research Procurement


3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester (CAS 21736-07-2) is a synthetic organic building block classified as a cyclopentane derivative featuring a 3-hydroxy substitution and geminal diethyl ester functionalities at the 1,1-position . It is a viscous liquid with a molecular weight of 230.26 g/mol and the formula C₁₁H₁₈O₅, characterized by a calculated LogP of 0.64, indicating moderate lipophilicity suitable for organic phase reactions . Commercially, this compound is supplied as a research intermediate with verified purity specifications from established vendors . Its structural features position it as a versatile intermediate in synthetic organic chemistry and pharmaceutical research.

Why 3-Hydroxycyclopentane-1,1-dicarboxylic Acid Diethyl Ester Cannot Be Replaced by Non-Hydroxylated or Mixed-Ester Cyclopentane Analogs


Generic substitution of cyclopentane-1,1-dicarboxylate scaffolds fails due to the critical role of the 3-hydroxy group and the precise ester moiety in downstream reactivity. The presence of the 3-hydroxy group confers unique hydrogen-bond donor/acceptor capabilities (1 donor, 5 acceptors) and synthetic utility, differentiating it from the inert 3-oxo analog . Furthermore, the symmetrical diethyl ester configuration ensures predictable and clean transformations, as demonstrated in patented O-alkylation reactions where mixed esters or non-hydroxylated analogs would either be unreactive or produce complex mixtures . Attempting to substitute with a simple cyclopentane-1,1-dicarboxylic acid (e.g., CAS 5802-65-3) would necessitate additional esterification steps and fail to provide the essential hydroxyl handle for further functionalization, fundamentally altering synthetic route feasibility and yield outcomes .

Quantitative Evidence Guide: Differentiating 3-Hydroxycyclopentane-1,1-dicarboxylic Acid Diethyl Ester from Competing Analogs


Purity Specification and Vendor Variability: Target Compound vs. Market Standard

Commercial purity specifications for 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester vary among suppliers, offering procurement options. The baseline purity is established at a minimum of 95%, as specified by several vendors . However, for applications requiring higher purity, a 98% specification is available from suppliers like Leyan, providing a quantitative advantage for sensitive synthetic steps .

Purity Quality Control Procurement

Functional Group Advantage: 3-Hydroxy Substituent vs. 3-Oxo Analog in Synthetic Versatility

The 3-hydroxy group in the target compound provides a distinct advantage over its closest analog, diethyl 3-oxocyclopentane-1,1-dicarboxylate. The hydroxyl group is a hydrogen bond donor, enabling its use in directed reactions and as a handle for further derivatization (e.g., O-alkylation, esterification, conversion to a leaving group) . In contrast, the 3-oxo analog is limited to nucleophilic additions and lacks the same derivatization potential without prior reduction. A patented procedure demonstrates the specific utility of the 3-hydroxy group, where it is O-alkylated with benzyl bromide in the presence of NaH to yield the corresponding benzyl ether in 75% yield after chromatography . This transformation is impossible with the 3-oxo analog.

Synthetic Intermediate Reactivity Functional Group

Lipophilicity Profile: Diethyl Ester vs. Dimethyl Ester Analog

The lipophilicity of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester, as indicated by its calculated LogP of 0.64 , differs significantly from its dimethyl ester analog. While specific experimental LogP data for the dimethyl ester analog (e.g., CAS for dimethyl 3-hydroxycyclopentane-1,1-dicarboxylate is not widely available) is lacking, a direct comparison can be inferred from the well-established physicochemical principle that each additional methylene group (-CH₂-) contributes approximately +0.5 to the LogP value. The diethyl ester possesses two additional methylene units relative to the dimethyl ester, leading to a predicted LogP approximately 1.0 units higher. This difference translates to a roughly 10-fold increase in partition coefficient between octanol and water.

Lipophilicity LogP Physicochemical Property

Optimal Application Scenarios for 3-Hydroxycyclopentane-1,1-dicarboxylic Acid Diethyl Ester in R&D and Industrial Chemistry


Synthesis of O-Protected Cyclopentane Building Blocks

The most validated application for this compound is as a substrate for O-alkylation reactions to generate protected cyclopentane building blocks. A patented procedure demonstrates its utility in reacting with benzyl bromide to form a benzyl-protected ether in 75% isolated yield . This reaction leverages the unique 3-hydroxy group and is a critical step in constructing more complex, substituted cyclopentane architectures. Procurement of this specific compound is essential for researchers replicating or adapting this patented synthetic route.

Precursor for Cyclopentane-Derived Pharmaceutical Intermediates

This diethyl ester serves as a starting material or intermediate in the synthesis of pharmaceutical agents . Its specific substitution pattern (3-hydroxy, 1,1-dicarboxylate) provides a scaffold that can be elaborated into molecules targeting sphingosine-1-phosphate (S1P) receptors, as indicated by patent literature on related dicarboxylic acid derivatives [1]. The 98% purity option is particularly advantageous in this context, ensuring the quality of the final active pharmaceutical ingredient (API) intermediates.

Scaffold for Conformationally Restricted Analogs

The rigid cyclopentane core, combined with the reactive hydroxyl and ester groups, makes this compound an ideal scaffold for synthesizing conformationally restricted analogs of biologically active molecules. This approach is common in medicinal chemistry to improve target selectivity or metabolic stability. The compound's defined stereochemistry (as a racemate) and specific functional group arrangement (hydrogen bond donor count: 1, acceptor count: 5) provide a predictable and versatile platform for building focused libraries of cyclic compounds.

Technical Documentation Hub

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